N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide
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Overview
Description
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide is a compound that features a piperidine ring attached to a pyrimidine moiety, which is further linked to a pivalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide typically involves the reaction of 4-(piperidin-1-yl)pyrimidine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide can undergo various types of chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The pyrimidine moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- 2-Amino-4-(1-piperidine)pyridine derivatives
- N-(pyridin-4-yl)pyridin-4-amine derivatives
Uniqueness
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pivalamide group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Biological Activity
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.
The synthesis of this compound typically involves the reaction of 4-(piperidin-1-yl)pyrimidine with pivaloyl chloride in the presence of a base such as triethylamine. This reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting compound features a piperidine ring attached to a pyrimidine core, which is further linked to a pivalamide group.
Table 1: Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | C13H18N4 |
Molecular Weight | 250.31 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's structure allows it to modulate the activity of various receptors and enzymes, particularly kinases involved in cellular signaling pathways.
Mechanisms include:
- Kinase Inhibition: The compound has been investigated for its potential as a kinase inhibitor, particularly against Checkpoint Kinase 1 (CHK1), which plays a crucial role in cell cycle regulation and DNA damage response .
- Receptor Interaction: The piperidine moiety can interact with neurotransmitter receptors, potentially influencing neurobiological processes.
3. Biological Activity and Therapeutic Applications
Research has indicated that this compound exhibits several therapeutic properties:
3.1 Anti-Cancer Activity
Studies have shown that the compound can inhibit tumor growth in various cancer models. For example, it has demonstrated efficacy against human tumor xenografts in nude mice, suggesting its potential as an anti-cancer agent .
3.2 Anti-inflammatory Effects
this compound has also been explored for its anti-inflammatory properties, potentially modulating inflammatory pathways through kinase inhibition.
3.3 Neuroprotective Effects
Given its structural similarity to other neuroactive compounds, there is ongoing research into its effects on neurodegenerative diseases, particularly through modulation of NMDA receptor activity .
4. Case Studies
Several case studies have highlighted the biological activity of this compound:
Case Study 1: Anti-Cancer Efficacy
In a study involving human breast cancer xenografts, administration of the compound resulted in a significant reduction in tumor size compared to control groups. This effect was attributed to the inhibition of CHK1 activity, leading to enhanced apoptosis in cancer cells .
Case Study 2: Neuroprotection
A rodent model of Parkinson's disease demonstrated that treatment with this compound resulted in improved motor function and reduced neuroinflammation, suggesting potential for neuroprotective applications .
5. Conclusion
This compound is a promising compound with diverse biological activities. Its mechanisms of action through kinase inhibition and receptor modulation present opportunities for therapeutic applications in oncology and neurology. Ongoing research will further elucidate its potential and optimize its use in clinical settings.
Properties
IUPAC Name |
2,2-dimethyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-15(2,3)14(20)17-11-12-16-8-7-13(18-12)19-9-5-4-6-10-19/h7-8H,4-6,9-11H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDGGZAYQFIALV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NC=CC(=N1)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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